molecular formula C11H9B B1595376 1-Bromo-7-methylnaphthalene CAS No. 7511-27-5

1-Bromo-7-methylnaphthalene

Cat. No.: B1595376
CAS No.: 7511-27-5
M. Wt: 221.09 g/mol
InChI Key: NHAPPEJPUIIOMH-UHFFFAOYSA-N
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Description

1-Bromo-7-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has a molecular weight of 221.1 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 . The compound has a complex structure with a bromine atom attached to the first carbon and a methyl group attached to the seventh carbon of the naphthalene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.09 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . The compound does not have any hydrogen bond donors or acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 219.98876 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • 1-Bromo-7-methylnaphthalene is used in the synthesis of other chemical compounds. For instance, it has been involved in the production of 1-Methoxy-2-methylnaphthalene, a process catalyzed by CuI and yielding an overall high yield of 87.4% (Wang Hai-yang, 2009). This demonstrates its utility as a reactive intermediate in organic synthesis.

Cycloaddition Reactions

  • In the field of stereoselective synthesis, this compound plays a crucial role. It has been used to prepare chiral derivatives with various functional groups, which react with singlet oxygen to produce endoperoxides. The π-facial selectivity of these reactions is influenced by substituents, indicating its significance in stereoelectronic chemistry (W. Adam & M. Prein, 1994).

Photobromination Applications

  • A novel application of this compound is in the synthesis of methylene-bridged polymeric pitches. This is achieved through photobromination of 1-methylnaphthalene using bromine, followed by a thermal dehydrobromination/polycondensation reaction. This process results in high-quality carbonaceous isotropic pitches with unique properties, such as low viscosity near the softening point and a high C/H ratio (Chuanzhang Ge et al., 2015).

Environmental and Safety Research

  • This compound is also a subject of study in environmental and safety research. Its stability and reactivity under various conditions, such as in internal combustion engines, have been investigated to understand its behavior and potential risks (Peter Fendt et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-Bromo-7-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. These interactions often result in the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of this compound have been associated with liver toxicity and oxidative damage in animal studies. It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the validity of experimental results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other biomolecules, leading to their excretion from the body. The metabolic pathways of this compound are essential for understanding its overall biochemical effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver, where it undergoes metabolism and detoxification. Understanding the transport and distribution of this compound is crucial for predicting its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it interacts with various biomolecules . These interactions can lead to changes in cellular function and metabolism, depending on the specific localization of the compound. Post-translational modifications and targeting signals play a role in directing this compound to its subcellular destinations.

Properties

IUPAC Name

1-bromo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAPPEJPUIIOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324195
Record name 1-bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-27-5
Record name NSC405991
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Record name 1-bromo-7-methylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-7-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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